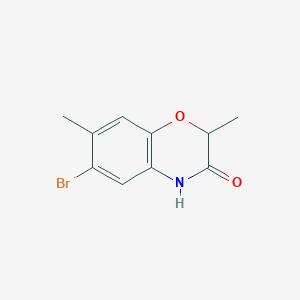

6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-bromo-2,7-dimethyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-5-3-9-8(4-7(5)11)12-10(13)6(2)14-9/h3-4,6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCXBRLGNAUEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376284-55-7 | |

| Record name | 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Troubleshooting & Optimization

Technical Support Center: Optimization of Purification Methods for 2H-1,4-Benzoxazin-3-one Analogs

Introduction

Welcome to the Technical Support Center for the purification of 2H-1,4-benzoxazin-3-one analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The biological significance of these scaffolds, ranging from anticancer to antifungal agents, necessitates high purity for accurate biological evaluation and clinical progression.[1][2][3] This resource provides in-depth, experience-driven answers to common purification challenges, moving from general questions to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 2H-1,4-benzoxazin-3-one analogs?

The two most common and effective methods for purifying 2H-1,4-benzoxazin-3-one analogs are column chromatography (typically normal phase) and recrystallization.

-

Column Chromatography: This is the workhorse technique for separating complex mixtures. Automated flash chromatography is particularly efficient for purifying quantities from milligrams to kilograms.[4] It offers high resolution for separating closely related impurities from the target compound.[5]

-

Recrystallization: This is an ideal method for final purification, especially when the desired compound is highly crystalline and constitutes the major component of the crude product (>90%). It is often more scalable and cost-effective than preparative chromatography for large quantities. In some cases, product isolation can be achieved by simple crystallization, avoiding chromatography altogether.[6]

Q2: What are the typical impurities I might encounter during the synthesis and purification?

Impurities largely depend on the synthetic route. Common synthetic pathways involve the reaction of 2-aminophenols with chloroacetyl chloride or the cyclization of 2-nitrophenoxy ester intermediates.[1][7]

-

Unreacted Starting Materials: Residual 2-aminophenol or substituted anthranilic acids are common.[2][8] These are often highly polar and can sometimes be removed with an aqueous wash of the crude reaction mixture before chromatography.

-

Side-Products: Depending on the specific reaction, side-products from incomplete reactions, over-alkylation, or rearrangement may be present.

-

Reagents and Catalysts: Reagents like coupling agents or residual catalysts may persist in the crude product.

-

Degradation Products: Some benzoxazinone analogs can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to ring-opening.[9] It is crucial to test the stability of your compound on silica or alumina before committing to a large-scale column.[10][11]

Q3: How do I choose between normal-phase and reversed-phase chromatography?

The choice depends on the polarity of your specific analog.

-

Normal-Phase Chromatography (e.g., Silica Gel, Alumina): This is the most common starting point for medium-polarity heterocyclic compounds like many benzoxazinones. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).[12]

-

Reversed-Phase Chromatography (e.g., C18 Silica): This is preferred for highly polar benzoxazinone analogs or those that are unstable on silica gel.[10] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.[13]

Q4: When is recrystallization a suitable alternative to chromatography?

Recrystallization is highly suitable when:

-

The desired compound is a stable, crystalline solid.

-

The crude product has a high purity (>90%).

-

The impurities have significantly different solubility profiles from the product in a given solvent system.

-

Large quantities of material need to be purified, making chromatography less practical.

It is often used as a final polishing step after a chromatographic separation to obtain material of very high purity.

Q5: Are there special considerations for chiral 2H-1,4-benzoxazin-3-one analogs?

Yes. If your analog has a stereocenter (commonly at the C2 position), you will have a racemic mixture unless you employed an enantioselective synthesis.

-

Chiral Separation: To separate the enantiomers, you must use a chiral stationary phase (CSP) in HPLC.[13] Common CSPs are based on derivatized cellulose, amylose, or cyclodextrins.[13][14]

-

Method Development: Developing a chiral separation method involves screening different chiral columns and mobile phases (normal phase, polar organic, or reversed phase).[14][15] The choice of organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and additives (e.g., triethylamine, trifluoroacetic acid) is critical for achieving resolution.[13]

Purification Troubleshooting Guide

This section addresses specific experimental problems you may encounter.

Decision Tree for Purification Method Selection

The first step in any purification is choosing the right strategy. This diagram outlines a logical workflow for making that decision.

Caption: Decision workflow for selecting a purification method.

Column Chromatography (Normal Phase) Troubleshooting

Issue: My compound is streaking on the TLC plate or column.

-

Probable Cause: The amide N-H proton in the benzoxazinone ring can interact strongly with the acidic silanol groups on the silica surface, causing tailing. Basic impurities or analogs with basic functional groups can also cause streaking.

-

Solution & Rationale:

-

Add a Basic Modifier: Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase.[10] The base will neutralize the acidic sites on the silica gel, preventing strong, non-specific binding of your compound and leading to sharper bands.

-

Switch Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina.[10]

-

Check for Overloading: Streaking can also be a sign of overloading the TLC plate or column. Ensure your sample load is appropriate (typically 1-5% of the silica gel mass for a column).[10]

-

Issue: I have poor separation between my product and an impurity.

-

Probable Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.

-

Solution & Rationale:

-

Optimize the Solvent System: The goal is to find a solvent system that gives your product an Rf of ~0.2-0.3 on TLC, with maximal separation from impurities.[12] Systematically screen different solvent combinations. For example, if a hexane/ethyl acetate mixture fails, try switching ethyl acetate for acetone or a dichloromethane/methanol mixture. These solvents have different polarities and hydrogen bonding capabilities, which can alter selectivity.

-

Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This helps to sharpen the bands of later-eluting compounds and can improve the resolution of closely running spots.[12]

-

Ensure Proper Column Packing: A poorly packed column will have channels, leading to broad bands and poor separation. Ensure the silica is packed uniformly without any air bubbles.

-

Workflow for Optimizing Poor Separation

Caption: Troubleshooting workflow for poor chromatographic separation.

Issue: My compound appears to be decomposing on the column.

-

Probable Cause: The compound is sensitive to the acidic nature of silica gel.

-

Solution & Rationale:

-

Confirm Instability: Spot your crude material on a TLC plate. After a few minutes, elute the plate and see if new spots have appeared compared to a freshly spotted lane. This confirms on-plate decomposition.[11]

-

Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine. Let it stand for an hour, then pack the column. This neutralizes the silica.

-

Switch to a Different Stationary Phase: Use neutral alumina or consider reversed-phase (C18) chromatography, which is generally less harsh.[10]

-

Recrystallization Troubleshooting

Issue: My compound "oils out" instead of crystallizing.

-

Probable Cause: The solution is too supersaturated, or it is being cooled too quickly. The presence of impurities can also inhibit crystal lattice formation.

-

Solution & Rationale:

-

Add More Solvent: Add a small amount of hot solvent to redissolve the oil completely.

-

Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, then transfer it to an ice bath or refrigerator. Rapid cooling favors oil formation over crystal growth.[10]

-

Scratch/Seed: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a pure crystal, add a tiny "seed" crystal to induce crystallization.[10]

-

Change Solvent System: If the problem persists, the solvent may be too "good." Try a co-solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor," miscible solvent (e.g., hexanes or pentane) until the solution becomes slightly cloudy. Heat to clarify and then cool slowly.

-

Chiral HPLC Troubleshooting

Issue: I'm not getting baseline separation of my enantiomers.

-

Probable Cause: The chiral stationary phase (CSP) and mobile phase combination is not optimal for your specific molecule. Chiral recognition is a highly specific interaction.[13]

-

Solution & Rationale:

-

Optimize Mobile Phase: The type and percentage of the organic modifier are critical. For a given chiral column, systematically vary the organic modifier (e.g., switch from isopropanol to ethanol). Studies on benzoxazines have shown that acetonitrile can be a better modifier than methanol for some CSPs.[13]

-

Adjust Additives: For basic or acidic compounds, adding a small amount of a basic (e.g., diethylamine, triethylamine) or acidic (e.g., trifluoroacetic acid, acetic acid) modifier can dramatically improve peak shape and resolution.[15]

-

Change the Column: If optimizing the mobile phase doesn't work, the CSP is likely not suitable. You must screen different types of chiral columns (e.g., amylose-based like Chiralpak IA/ID vs. cyclodextrin-based).[13][15]

-

Lower the Temperature: Reducing the column temperature can sometimes enhance the differential interactions between the enantiomers and the CSP, improving resolution.

-

Detailed Experimental Protocols

Protocol 1: Developing a Solvent System using Thin-Layer Chromatography (TLC)

This protocol is the foundational step for successful column chromatography.

-

Prepare Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.

-

Spot the Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

-

Develop the Plate: Place the plate in a developing chamber containing your chosen mobile phase (e.g., 20% ethyl acetate in hexanes). Ensure the chamber is saturated with solvent vapors.

-

Visualize: After the solvent front has moved up ~80% of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm and/or 365 nm) and/or by staining (e.g., potassium permanganate).

-

Analyze & Optimize:

-

Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

-

Goal: For column chromatography, the target compound should have an Rf between 0.2 and 0.35.[12] The separation factor (α) between the target and the nearest impurity should be maximized.

-

If Rf is too high (>0.4): Decrease the polarity of the mobile phase (e.g., go from 20% to 10% ethyl acetate).

-

If Rf is too low (<0.1): Increase the polarity of the mobile phase (e.g., go from 20% to 40% ethyl acetate).

-

| Solvent System (Hexane/Ethyl Acetate) | Typical Rf Range for Benzoxazinones | Notes |

| 90:10 | 0.5 - 0.7 | Good for less polar analogs. |

| 70:30 | 0.2 - 0.4 | A common starting point for many analogs. |

| 50:50 | 0.1 - 0.2 | Suitable for more polar analogs. |

| DCM/MeOH (98:2) | 0.2 - 0.5 | Alternative for highly polar compounds. |

Protocol 2: Automated Flash Chromatography (Normal Phase)

This protocol assumes a solvent system has been developed via TLC.

-

Column Selection: Choose a pre-packed silica gel column. The column size depends on the amount of crude material to be purified (a common rule of thumb is a 40g column for 0.4-4g of crude material).

-

Sample Loading:

-

Liquid Loading: Dissolve the crude material in a minimum amount of the mobile phase or a weak solvent like dichloromethane.

-

Dry Loading (Recommended): Dissolve the crude material in a strong solvent (e.g., DCM, MeOH). Add a small amount of silica gel (or Celite) to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This method often results in sharper bands and better separation.[10]

-

-

System Setup:

-

Equilibrate the column with the initial, non-polar mobile phase (e.g., 100% hexanes) for at least 2-3 column volumes.

-

Load the sample onto the column.

-

Set up the elution method. A typical gradient might be:

-

0-2 column volumes (CV): Isocratic at initial conditions (e.g., 5% EtOAc in Hexanes).

-

2-12 CV: Linear gradient to a more polar mixture (e.g., 5% to 60% EtOAc in Hexanes).

-

12-15 CV: Isocratic hold at the final polarity to elute all remaining compounds.

-

-

-

Elution and Fraction Collection: Start the run. Monitor the elution profile using the system's UV detector. Collect fractions based on the observed peaks.

-

Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: General Recrystallization Procedure

-

Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find the best one.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions near its boiling point.

-

Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

-

Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

-

Theseus. Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Available from: [Link]

-

ACS Publications. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Available from: [Link]

-

De Gruyter. Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heterocyclic Communications. Available from: [Link]

-

National Institutes of Health. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

-

MDPI. Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank. Available from: [Link]

-

Semantic Scholar. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Available from: [Link]

-

PubMed. [Separation of benzoxazine enantiomers on beta-cyclodextrin bonded chiral stationary phases]. Available from: [Link]

-

Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. Available from: [Link]

-

ResearchGate. Separation of enantiomers of benzodiazepines on the Chiral-AGP column. Available from: [Link]

-

PubMed. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Available from: [Link]

-

ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available from: [Link]

-

RSC Publishing. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. Available from: [Link]

-

Modern Scientific Press. Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available from: [Link]

-

ResearchGate. A Review on Flash Chromatography. Available from: [Link]

-

MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available from: [Link]

-

ACS Publications. Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available from: [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

-

PubMed Central. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Available from: [Link]

-

Chiral Publishing. Chiral Drug Separation. Available from: [Link]

-

SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

-

Phenomenex. Flash Chromatography: Principles & Applications. Available from: [Link]

Sources

- 1. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. theseus.fi [theseus.fi]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chromatography [chem.rochester.edu]

- 12. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]

- 13. [Separation of benzoxazine enantiomers on beta-cyclodextrin bonded chiral stationary phases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Enhancing the Stability of 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Introduction

Welcome to the technical support guide for 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This document is designed for researchers, scientists, and drug development professionals who are conducting long-term studies with this compound. Ensuring the chemical and physical stability of a molecule is paramount for generating reliable, reproducible data and for the successful development of new therapeutic agents. This guide provides an in-depth look at the potential stability challenges associated with the benzoxazinone scaffold and offers practical troubleshooting advice and validated protocols to mitigate these issues. Our goal is to empower you with the knowledge to maintain the integrity of your compound throughout its lifecycle.

Section 1: Understanding the Intrinsic Stability of the Benzoxazinone Core

The stability of this compound is governed by the chemical reactivity of its core structure and substituent groups. The 1,4-benzoxazin-3-one skeleton contains several functional groups that can be susceptible to degradation under common laboratory and storage conditions.

Key Structural Features and Potential Liabilities:

-

Lactam (Cyclic Amide) Ring: The central heterocyclic ring contains a lactam moiety. Lactam rings, similar to their acyclic amide counterparts, are susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to ring-opening, forming an amino acid derivative. While generally more stable than esters, this pathway is a primary concern for long-term stability in aqueous environments.

-

Ether Linkage: The oxygen atom within the benzoxazinone ring forms an ether linkage. Ethers are generally stable but can undergo cleavage under harsh acidic conditions, although this is less likely under typical storage conditions.

-

Bromo-Aromatic System: The bromine substituent on the aromatic ring introduces potential photosensitivity. Aromatic halides can be susceptible to photolytic degradation, where exposure to UV or visible light can induce debromination or other radical-mediated reactions.[1]

-

Methyl Groups: The two methyl groups are generally stable but can influence the electronic properties of the molecule, potentially affecting the reactivity of the lactam and aromatic rings.

Benzoxazinone aglycons, in general, are known to be unstable in aqueous solutions, with degradation rates being pH-dependent.[2][3] Studies on related benzoxazinoids show that they can degrade to form aminophenol intermediates, which may further react.[4]

Caption: Hypothesized degradation pathways for the target molecule.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and analysis of this compound.

Q1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after storing my compound in an aqueous buffer for 24 hours. What could be the cause?

A: This is a classic sign of hydrolysis. The lactam ring in the benzoxazinone core is likely undergoing cleavage, resulting in a ring-opened carboxylic acid and amine. This new molecule is significantly more polar and will thus have a shorter retention time on a C18 column.

-

Causality: The degradation of benzoxazinones is often directly related to pH.[2] Both acidic and basic conditions can catalyze the hydrolysis of the lactam bond.

-

Troubleshooting Steps:

-

Confirm Identity: Use LC-MS to determine the mass of the new peak.[5] The mass should correspond to the parent compound plus the mass of one water molecule (M+18).

-

pH Screening: Perform a short-term stability study in a range of buffers (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability. For many compounds, a slightly acidic pH (4-6) is optimal to minimize both acid- and base-catalyzed hydrolysis.

-

Solvent Choice: If possible for your experiment, switch to an aprotic organic solvent (e.g., acetonitrile, DMSO, THF) for stock solutions and minimize the time the compound spends in aqueous media.

-

Q2: My solid sample of the compound has developed a slight yellow or brownish tint after being stored on the lab bench for several weeks. Is this a concern?

A: Yes, a color change in a solid powder is a strong indicator of degradation. The two most likely culprits are photodegradation and oxidation.

-

Causality: Aromatic bromine compounds can be light-sensitive, and degradation can produce colored impurities.[1][6] Additionally, slow oxidation on the surface of the solid, particularly at the electron-rich aromatic ring or nitrogen atom, can also lead to colored degradants.

-

Troubleshooting Steps:

-

Protect from Light: Immediately transfer the compound to an amber vial or a container wrapped in aluminum foil. All future storage should be in the dark.

-

Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, a desiccator or glove box is recommended.

-

Re-analyze: Dissolve a small amount of the discolored powder and analyze by HPLC-UV/MS. Compare the purity profile to a fresh or properly stored sample. Look for small impurity peaks and check their mass to gain clues about the degradation pathway.

-

Q3: I'm performing a cell-based assay and need to make a stock solution in DMSO. What is the best way to prepare and store this solution to ensure stability over a multi-week experiment?

A: While DMSO is a good solvent for many organic molecules, it is hygroscopic (absorbs water from the air) and can contain peroxide impurities, which can lead to hydrolysis and oxidation over time.

-

Causality: Absorbed water can facilitate slow hydrolysis of the lactam. Peroxides present in lower-grade DMSO can oxidize sensitive functional groups.

-

Troubleshooting Steps:

-

Use High-Purity Solvent: Always use anhydrous, high-purity DMSO (≥99.9%).

-

Prepare Fresh: The best practice is to prepare a fresh stock solution at the beginning of your experiment.

-

Aliquot and Store: If you must use a stock solution over several weeks, dissolve the compound in anhydrous DMSO, then immediately aliquot it into small, single-use vials. Purge the headspace with nitrogen or argon before capping tightly.

-

Storage Conditions: Store the aliquots frozen at -20°C or -80°C. This will significantly slow down any potential degradation reactions. When you need an aliquot, remove one from the freezer and allow it to come to room temperature completely before opening to prevent condensation from introducing moisture.

-

Q4: I am planning a formulation study. How do I screen for compatible excipients?

A: Excipient compatibility is a critical step in formulation development.[7][8] Incompatible excipients can actively promote the degradation of your active pharmaceutical ingredient (API).

-

Causality: Excipients can introduce moisture, have acidic or basic functional groups, or contain reactive impurities that can interact with your compound.[9]

-

Troubleshooting Steps:

-

Binary Mixtures: Prepare binary mixtures of your API with each proposed excipient (e.g., in a 1:1 or 1:5 ratio).

-

Stress Conditions: Store these mixtures under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a set period (e.g., 2-4 weeks).[8] Include a sample of the pure API as a control.

-

Analysis: At designated time points, analyze the samples by a stability-indicating HPLC method. Compare the purity of the API in the mixtures to the pure API control. A significant increase in degradation in the presence of an excipient indicates an incompatibility.

-

Section 3: Protocols for Enhancing and Validating Long-Term Stability

A systematic approach is required to understand degradation pathways and establish optimal storage and formulation conditions. Forced degradation studies are a cornerstone of this process, as mandated by regulatory bodies like the ICH.[10][11]

Caption: Workflow for a comprehensive stability assessment program.

Protocol 1: Forced Degradation Study

The goal is to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[10][11] The target degradation is typically 5-20%.[12]

-

Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C. Monitor by HPLC every hour until target degradation is reached.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature. Monitor by HPLC every 15-30 minutes. Basic hydrolysis is often much faster than acidic.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature. Monitor by HPLC every hour. Protect from light.

-

Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80°C). Monitor daily.

-

Photodegradation: Expose the solid compound and a solution to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in foil.

-

Analysis: For each condition, analyze the stressed sample using an HPLC-UV/MS system to identify the retention times and masses of the degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradants, excipients, or impurities.[13][14]

-

Column and Mobile Phase Scouting: Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, formate) at various pH values.

-

Gradient Optimization: Develop a gradient elution method that separates the parent peak from all degradation peaks observed in the forced degradation study.

-

Wavelength Selection: Use a photodiode array (PDA) detector to examine the UV spectra of the parent and degradant peaks. Select a wavelength that provides a good response for all components or use multiple wavelengths if necessary.

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to prove that the method can specifically measure the parent compound in the presence of its degradation products.

Protocol 3: Screening for Optimal Storage Conditions

This protocol uses the validated stability-indicating method to determine the best long-term storage conditions.

-

Sample Preparation: Prepare multiple aliquots of the compound in both solid form and in solution (in a relevant solvent).

-

Storage Matrix: Place aliquots in a matrix of conditions:

-

Temperature: -80°C, -20°C, 2-8°C (refrigerator), 25°C (room temperature).

-

Humidity (for solid): Place vials in desiccators with controlled relative humidity (RH), e.g., 25% RH and 60% RH.

-

Light: For each temperature, include one set of samples protected from light (amber vials) and one exposed to ambient light.

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 12 months) as recommended by ICH guidelines.[15]

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method. Record the purity of the API and the concentration of any major degradants.

Section 4: Data Summary & Recommended Conditions

Based on the chemical principles of the benzoxazinone scaffold, the following conditions are recommended as a starting point for ensuring the stability of this compound. These recommendations should be confirmed by a formal stability study as outlined in Section 3.

| Parameter | Condition | Rationale |

| Storage Form | Solid Powder | Minimizes mobility of molecules, reducing degradation rates compared to solutions. |

| Temperature | ≤ -20°C | Low temperatures significantly reduce the rates of all chemical reactions, including hydrolysis and oxidation. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation. |

| Light | Protected (Amber Vial) | Prevents photolytic degradation of the bromo-aromatic system.[1] |

| Humidity | Desiccated (Low RH) | Prevents hydrolysis of the lactam ring by minimizing available water. |

| Solution pH | ~pH 4-6 (to be confirmed) | Minimizes both acid- and base-catalyzed hydrolysis of the lactam.[2] |

| Stock Solvents | Anhydrous Aprotic (e.g., DMSO, Acetonitrile) | Avoids introducing water that can cause hydrolysis. |

Section 5: References

-

Macias, F. A., et al. (2009). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H). Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Schulz, M., et al. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology. Available at: [Link]

-

Dick, R. P., & Quinn, M. (2018). Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. Molecules. Available at: [Link]

-

Macías, F. A., et al. (2006). Soil biodegradation of a benzoxazinone analog proposed as a natural products-based herbicide. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Lin, C. H., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Macías, F. A., et al. (2006). Benzoxazinoids from wheat: preparation and structure–activity relationships. Phytochemistry. Available at: [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Rane, K., & Patil, V. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

-

van der Westhuizen, J. H., et al. (2020). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry Reviews. Available at: [Link]

-

Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Biochemical Society Transactions. Available at: [Link]

-

Podgorsek, N., et al. (2017). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform. Available at: [Link]

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

-

Cornish, L. (2024). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

-

Kumar, A., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

-

Miller, M. (2008). Stabilizing compositions for antibiotics and methods of use. Google Patents. Available at:

-

El-Sawy, E. R., & Mandour, A. H. (2019). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]

-

Peddinti, R. K., & Bitla, D. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports. Available at: [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Available at: [Link]

-

Patel, P., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: [Link]

-

Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

-

Kaczmarek, C. (2003). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. Available at: [Link]

-

Singh, G., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech. Available at: [Link]

-

ICH. (2024). ICH Q1 guideline on stability testing of drug substances and drug products. International Council for Harmonisation. Available at: [Link]

-

Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Available at: [Link]

-

Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

-

Kamberi, M., & Laroia, R. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Tenover, F. C. (2023). Beta-Lactam Antibiotics. StatPearls. Available at: [Link]

-

Basarab, G. S., et al. (2011). Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

El-Sawy, E. R., & Mandour, A. H. (2019). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Available at: [Link]

-

Welch, C. J., et al. (2021). Analytical methodologies for discovering and profiling degradation-related impurities. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Patel, K. N., et al. (2011). Stability Indicating HPLC Method Development: A Review. ResearchGate. Available at: [Link]

-

Wiles, C., & Watts, P. (2014). Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Organic Process Research & Development. Available at: [Link]

-

FDA. (2024). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food & Drug Administration. Available at: [Link]

-

Kumar, A., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]

-

Jagschies, G., & Lindskog, E. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

-

Markovic, I., et al. (2019). A Rapid 3-Day Excipient Screening Methodology and its Application in Identifying Chemical Stabilizers for Solid Formulations with Mixed Mechanisms of Degradation. ResearchGate. Available at: [Link]

-

De Rosa, M., et al. (2022). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. Frontiers in Microbiology. Available at: [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. (2022). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

-

Roberts, J. A., et al. (2023). clinical application of beta-lactam antibiotic therapeutic drug monitoring in the critical care setting. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

Gattefossé. A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Gattefosse.com. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Benzoxazinones. Organic-chemistry.org. Available at: [Link]

-

Tonnesen, H. H. (2009). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]

-

Pawar, S. V., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]

-

Errede, L. A., & McBrady, J. J. (1976). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. bibrepo.uca.es [bibrepo.uca.es]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijmr.net.in [ijmr.net.in]

- 6. researchgate.net [researchgate.net]

- 7. alfachemic.com [alfachemic.com]

- 8. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. irjpms.com [irjpms.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. database.ich.org [database.ich.org]

Technical Support Center: Refining Dosage and Administration for In Vivo Studies of Benzoxazinone Compounds

Welcome to the technical support center for the in vivo application of benzoxazinone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions (FAQs) to facilitate your experimental success. Benzoxazinone derivatives represent a promising class of molecules with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] However, their successful translation from in vitro to in vivo models hinges on the careful refinement of dosage and administration protocols, often complicated by their characteristically poor aqueous solubility.

This resource provides a structured, in-depth guide to navigate these challenges, ensuring scientific integrity and reproducibility in your studies.

I. Frequently Asked Questions (FAQs): The Essentials of In Vivo Benzoxazinone Studies

This section addresses the most common initial questions researchers face when planning in vivo experiments with benzoxazinone compounds.

Q1: How do I determine a starting dose for my benzoxazinone compound in a rodent model?

A1: Establishing a safe and effective starting dose is a critical first step. A multi-faceted approach is recommended:

-

In Vitro Data Correlation: Your in vitro IC50 or EC50 values provide an initial benchmark. While a direct translation is not possible, these values help in estimating the required therapeutic concentration in vivo.

-

Literature Precedence: Review published studies on benzoxazinone derivatives with similar structural features or biological targets. For instance, a benzoxazinone-diclofenac hybrid showed significant anti-inflammatory and analgesic effects in rats at an oral dose of 20 mg/kg.[2] Another study on a novel benzoxazinone derivative as a long-chain fatty acid elongase 6 inhibitor reported acceptable pharmacokinetic profiles in mice at an oral dose of 30 mg/kg.[3]

-

Maximum Tolerated Dose (MTD) Study: An MTD study is the most reliable method to determine the highest dose that can be administered without causing overt toxicity or unacceptable side effects over a specific period.[4] This is typically a short-term study (e.g., 7 days) conducted prior to efficacy studies.[5]

Q2: My benzoxazinone compound has very low water solubility. What are my options for vehicle formulation for oral and parenteral administration?

A2: This is a common challenge with this class of compounds. The choice of vehicle is critical for ensuring bioavailability and preventing precipitation. Here are some common strategies:

-

Oral Administration (Gavage):

-

Suspensions: For many poorly soluble compounds, administration as a suspension is a practical approach. Common suspending agents include:

-

Carboxymethylcellulose (CMC): A 0.5% solution of sodium CMC in water is a widely used vehicle. For example, a benzoxazinone-diclofenac hybrid was administered orally in rats using sodium CMC as the vehicle.

-

Tween-80: A low concentration (e.g., 0.5-1%) of Tween-80 in saline can aid in wetting the compound and improving suspension stability.

-

-

-

Intraperitoneal (IP) Injection:

-

Co-solvent Systems: For IP injections, a co-solvent system is often necessary to dissolve hydrophobic compounds. A common formulation involves a mixture of:

-

DMSO and Corn Oil: A stock solution can be prepared in DMSO and then diluted with corn oil to the final desired concentration.[6] It is crucial to minimize the final DMSO concentration to avoid toxicity.

-

-

-

Intravenous (IV) Injection:

Q3: What are the common routes of administration for benzoxazinone compounds in preclinical studies?

A3: The choice of administration route depends on the study's objective and the compound's physicochemical properties.

-

Oral (PO) Gavage: This is a common route for assessing oral bioavailability and efficacy, especially for compounds intended for oral administration in humans.[10]

-

Intraperitoneal (IP) Injection: IP injection is often used in early-stage efficacy studies in rodents as it bypasses first-pass metabolism and can be easier to perform than IV injections.[8]

-

Intravenous (IV) Injection: IV administration is used to determine the intrinsic pharmacokinetic properties of a compound, such as clearance and volume of distribution, and provides 100% bioavailability by definition.[7]

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides a question-and-answer formatted guide to address specific issues that may arise during your experiments.

Q1: I observed precipitation of my benzoxazinone compound when I diluted my DMSO stock into an aqueous buffer for my in vitro assays. Will this also happen in vivo?

A1: Yes, this is a strong indicator of potential precipitation upon in vivo administration, especially for IV injections. The rapid dilution and change in solvent environment upon entering the bloodstream can cause the compound to "crash out" of solution.[3][8]

Recommended Solutions:

-

For IV Administration:

-

For IP and Oral Administration:

-

Use of Surfactants: Incorporating a small amount of a biocompatible surfactant (e.g., Tween-80) in your formulation can help maintain the compound in suspension.[8]

-

Particle Size Reduction: Micronizing your compound can improve its dissolution rate in the peritoneal cavity or gastrointestinal tract.

-

Q2: My animals are showing signs of distress or toxicity at a dose I predicted to be safe. What should I do?

A2: This indicates that your initial dose may be too high or the vehicle itself could be causing adverse effects.

Troubleshooting Steps:

-

Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between compound- and vehicle-induced toxicity.

-

Dose De-escalation: Reduce the dose by 50% and observe the animals closely.

-

Refine MTD Study: If you haven't already, perform a formal MTD study with a wider range of doses to accurately determine the safe dose range.[4][11]

-

Observe for Specific Signs: Note the specific signs of toxicity (e.g., weight loss, lethargy, ruffled fur). This information can provide clues about the compound's target organs for toxicity.

Q3: The in vivo efficacy of my benzoxazinone compound is much lower than expected based on its in vitro potency. What could be the reason?

A3: This discrepancy is common and can be attributed to several factors related to the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Potential Causes and Solutions:

-

Poor Oral Bioavailability: The compound may be poorly absorbed from the gut or undergo extensive first-pass metabolism.

-

PK Study: Conduct a pharmacokinetic study to determine the compound's oral bioavailability.

-

Formulation Enhancement: Explore formulations designed to enhance oral absorption, such as solid dispersions or lipid-based delivery systems.

-

-

Rapid Metabolism and Clearance: The compound may be rapidly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations at the target site.

-

PK Study: A PK study will reveal the compound's half-life.

-

Dosing Regimen Adjustment: If the half-life is short, a more frequent dosing schedule or a continuous infusion model may be necessary.

-

-

High Plasma Protein Binding: The compound may be extensively bound to plasma proteins, leaving only a small fraction of free drug available to exert its therapeutic effect.

-

In Vitro Plasma Protein Binding Assay: This assay can determine the extent of protein binding.

-

III. Experimental Protocols and Data Presentation

This section provides detailed, step-by-step methodologies for key experiments and summarizes quantitative data in structured tables.

Protocol 1: Maximum Tolerated Dose (MTD) Study for a Novel Benzoxazinone Compound

Objective: To determine the highest dose of a benzoxazinone compound that can be administered orally for 7 consecutive days without causing significant toxicity in mice.

Materials:

-

Benzoxazinone compound

-

Vehicle (e.g., 0.5% Sodium CMC in sterile water)

-

Male C57BL/6 mice (8-10 weeks old)

-

Oral gavage needles (20-gauge, 1.5 inches with a rounded tip)

-

Syringes

-

Animal balance

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the study begins.

-

Group Assignment: Randomly assign mice to 5 groups (n=3-5 mice per group):

-

Group 1: Vehicle control (0.5% Sodium CMC)

-

Group 2: 10 mg/kg benzoxazinone

-

Group 3: 30 mg/kg benzoxazinone

-

Group 4: 100 mg/kg benzoxazinone

-

Group 5: 300 mg/kg benzoxazinone

-

-

Formulation Preparation: Prepare a suspension of the benzoxazinone compound in the vehicle at the desired concentrations. Ensure the formulation is homogenous by vortexing or sonicating before each administration.

-

Administration: Administer the assigned dose or vehicle once daily for 7 consecutive days via oral gavage. The maximum dosing volume for mice is typically 10 ml/kg.[4]

-

Monitoring:

-

Daily: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and any mortality.

-

End of Study: Collect blood for hematology and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

-

-

Data Analysis: The MTD is defined as the highest dose that does not cause mortality or significant clinical signs of toxicity and results in no more than a 10-15% reduction in body weight gain compared to the vehicle control group.

Data Presentation: Representative Pharmacokinetic Parameters

The following table provides an example of how to present pharmacokinetic data for a novel benzoxazinone compound after oral and intravenous administration in rats.

| Parameter | Oral Administration (30 mg/kg) | Intravenous Administration (5 mg/kg) |

| Cmax (ng/mL) | 850 ± 120 | 2500 ± 350 |

| Tmax (h) | 1.5 ± 0.5 | 0.1 (first time point) |

| AUC (0-t) (ng*h/mL) | 4200 ± 650 | 3500 ± 500 |

| Half-life (t1/2) (h) | 4.2 ± 0.8 | 3.8 ± 0.6 |

| Bioavailability (%) | 23.5 | N/A |

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

IV. Visualization of Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows.

Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo efficacy study of a benzoxazinone compound.

Troubleshooting Decision Tree for Poor In Vivo Efficacy

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel benzoxazinones as potent and orally active long chain fatty acid elongase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. Frontiers | Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Benzoxazinone Derivatives

Welcome to the technical support center for the synthesis of benzoxazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions based on established chemical principles and field-proven insights.

Problem 1: Low to No Product Yield

You've set up your reaction, but upon work-up and analysis, you find a disappointingly low yield of your desired benzoxazinone derivative, or worse, no product at all.

Potential Causes & Solutions

-

Incomplete Reaction: The reaction may not have gone to completion.

-

Solution:

-

Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of your starting materials (e.g., anthranilic acid and acid chloride)[1].

-

Increase reaction time: Some reactions, especially those with less reactive substrates, may require longer reaction times to proceed to completion.

-

Elevate the temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side product formation. Consider microwave-assisted or ultrasound-irradiated conditions which have been shown to improve yields and shorten reaction times[2].

-

-

-

Sub-optimal Cyclization Conditions: The cyclization of the intermediate N-acylanthranilic acid is a critical step and may be inefficient under your current conditions.

-

Solution:

-

Choice of Cyclizing Agent: Acetic anhydride is a common and effective cyclizing agent[3][4]. Other reagents like cyanuric chloride in the presence of a base like triethylamine can also be highly effective for cyclodehydration under mild conditions[5][6].

-

One-Pot vs. Two-Step Synthesis: While a one-pot synthesis can be more efficient, isolating the intermediate N-acylanthranilic acid before cyclization can sometimes lead to higher overall yields by allowing for purification of the intermediate[3].

-

-

-

Product Decomposition: Benzoxazinone derivatives can be susceptible to hydrolysis, especially during aqueous work-up or purification on silica gel[2][7].

-

Solution:

-

Anhydrous Conditions: Ensure all your reagents and solvents are dry. The presence of water can lead to the hydrolysis of the benzoxazinone ring[7].

-

Careful Work-up: When quenching the reaction, use cold water or a saturated sodium bicarbonate solution and minimize the contact time[5].

-

Purification Strategy: If you observe decomposition on silica gel, consider alternative purification methods such as recrystallization or chromatography on a less acidic stationary phase like neutral alumina.

-

-

-

Poor Quality Starting Materials: Impurities in your starting materials, particularly the acid chloride, can interfere with the reaction.

-

Solution:

-

Use freshly prepared or purified acid chloride: Acid chlorides can hydrolyze over time. It is best to use freshly prepared or distilled acid chloride for the reaction.

-

Check the purity of anthranilic acid: Ensure your anthranilic acid is of high purity.

-

-

Experimental Protocol: A General Procedure for the Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones [3][5]

-

To a stirred solution of anthranilic acid (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.1-2 equivalents) in an appropriate solvent (e.g., chloroform, pyridine, or DMF) at room temperature, add the acid chloride (1-2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating and monitor the formation of the N-acylanthranilic acid intermediate by TLC.

-

Once the formation of the intermediate is complete, add the cyclizing agent (e.g., acetic anhydride or a solution of cyanuric chloride in DMF).

-

Continue stirring at room temperature or with heating until the cyclization is complete (monitored by TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with a saturated solution of sodium bicarbonate and then with water.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/diethyl ether mixture) or by column chromatography.

Problem 2: Formation of Dihydrobenzoxazinone as a Major Byproduct

You've successfully synthesized a benzoxazinone derivative, but you observe a significant amount of the corresponding dihydrobenzoxazinone, which can be difficult to separate from your desired product.

Potential Causes & Solutions

-

Reaction with Ortho Esters: When using ortho esters as the acylating agent, the formation of a dihydro intermediate is a common side reaction, especially with shorter reaction times[2].

-

Solution:

-

Increase Reaction Time: Prolonging the reaction time can favor the elimination of alcohol from the dihydro intermediate to form the desired benzoxazinone[2].

-

Optimize Temperature: Carefully controlling the reaction temperature can also influence the product distribution.

-

-

-

Electronic Effects of Substituents: The presence of electron-withdrawing groups on the anthranilic acid ring can favor the formation of the more stable dihydro intermediate[2].

-

Solution:

-

Stronger Dehydrating Conditions: For substrates with electron-withdrawing groups, you may need to employ more forceful cyclization conditions to promote the final elimination step. This could involve using a stronger dehydrating agent or higher reaction temperatures.

-

-

Troubleshooting Workflow

Caption: A troubleshooting workflow for the synthesis of benzoxazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid and an acid chloride?

A1: The reaction typically proceeds in two main steps:

-

N-Acylation: The amino group of anthranilic acid acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acid chloride. A base, such as pyridine or triethylamine, is often used to neutralize the HCl byproduct. This forms an N-acylanthranilic acid intermediate[3][5].

-

Cyclodehydration: The N-acylanthranilic acid intermediate then undergoes an intramolecular cyclization. A dehydrating agent, like acetic anhydride, facilitates the removal of a water molecule, leading to the formation of the benzoxazinone ring[3].

Reaction Mechanism

Caption: General mechanism for benzoxazinone synthesis.

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent can significantly impact the reaction outcome.

-

For N-acylation: Aprotic solvents like chloroform, dichloromethane, or DMF are commonly used[5]. Pyridine can act as both a solvent and a base[3].

-

For cyclization: If using acetic anhydride, it can often serve as both the reagent and the solvent. For other cyclizing agents, a high-boiling aprotic solvent like toluene or DMF may be suitable.

-

Solubility: Ensure that your starting materials are soluble in the chosen solvent at the reaction temperature. In some cases, using a co-solvent might be necessary to improve solubility[4].

Q3: What are some common purification techniques for benzoxazinone derivatives?

A3:

-

Recrystallization: This is often the preferred method for purifying solid benzoxazinone derivatives as it can minimize the risk of decomposition that can occur on silica gel. Common recrystallization solvents include ethanol, methanol, or mixtures like diethyl ether/ethanol[5].

-

Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. However, be mindful of the potential for hydrolysis. Using a less polar eluent system and minimizing the time the compound spends on the column can help. In cases of severe decomposition, consider using neutral alumina as the stationary phase.

-

Washing: After precipitation, washing the crude product with a saturated solution of sodium bicarbonate can help remove any unreacted acidic starting materials or byproducts[5].

Q4: Can I use microwave irradiation or ultrasound to improve my reaction?

A4: Yes, both microwave irradiation and ultrasound have been successfully employed to improve the synthesis of benzoxazinone derivatives. These techniques can often lead to significantly shorter reaction times and higher yields compared to conventional heating methods[2].

Table 1: Comparison of Reaction Conditions for Benzoxazinone Synthesis

| Method | Reagents | Solvent | Conditions | Typical Yields | Reference |

| Conventional Heating | Anthranilic acid, Acid chloride, Acetic anhydride | Acetic anhydride or Pyridine | Reflux | Moderate to Good | [3] |

| Cyanuric Chloride | Anthranilic acid, Acid chloride, Cyanuric chloride, Triethylamine | Chloroform, DMF | Room Temperature | Good to Excellent | [5] |

| Microwave-Assisted | Anthranilic acid, Ortho ester | - | Microwave irradiation | Good | [2] |

| Ultrasound-Assisted | Anthranilic acid, Acetic anhydride | - | Ultrasonic irradiation | Excellent | [2] |

| Palladium-Catalyzed | N-(o-bromoaryl)amides, Paraformaldehyde | Toluene | 120 °C | Good | [8] |

| Copper-Catalyzed | N-substituted anthranilic acid derivatives | DMF | 100 °C | Good | [8] |

References

-

Shaik, F. P., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(15), 5710. [Link]

-

Kadhim, H. A., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 51. [Link]

- El-Hashash, M. A., & El-Kafrawy, A. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.

- Fawzy, N. M. (n.d.). INTRODUCTION.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. [Link]

-

Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. [Link]

-

Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. [Link]

- Soliman, M. H. A., & El-Sakka, S. S. (2010). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 67(548).

- Rovira, C., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones.

- Ghosh, S., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12769.

-

Kumar, A., et al. (2015). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][2][3]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Drug Design & Discovery, 12(7), 565-571.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. bu.edu.eg [bu.edu.eg]

- 5. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzoxazinone synthesis [organic-chemistry.org]

Technical Support Center: Optimizing the 2H-1,4-Benzoxazin-3-one Scaffold for Enhanced Biological Activity

Welcome to the technical support center for researchers working with the versatile 2H-1,4-benzoxazin-3-one scaffold. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, modification, and biological evaluation of these promising compounds. Drawing from established literature and field expertise, this resource aims to empower you to troubleshoot experiments effectively and unlock the full potential of your research.

The 2H-1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including antifungal, anticancer, anti-inflammatory, and herbicidal properties.[1][2] Its rigid, planar structure makes it an attractive candidate for drug design, offering a foundation for targeted modifications to enhance potency and selectivity.[3] This guide will walk you through common hurdles and provide expert insights to streamline your workflow.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Synthesis and Modification

A prevalent and efficient method for synthesizing the 2H-1,4-benzoxazin-3-one core involves a two-step process: the O-alkylation of a substituted 2-nitrophenol with a methyl 2-bromoalkanoate, followed by a catalytic reductive cyclization of the resulting 2-nitro ester intermediate.[4] Subsequent modifications, such as N-acylation or aromatic bromination, can then be performed to explore structure-activity relationships (SAR).

A1: Low yields in the O-alkylation step are a frequent issue. The causality often lies in suboptimal reaction conditions or the purity of your starting materials. Here’s a breakdown of potential problems and their solutions:

-

Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.

-

Troubleshooting:

-

Base Selection: While potassium carbonate (K₂CO₃) is commonly used, a stronger base like sodium hydride (NaH) can be more effective, particularly if your 2-nitrophenol has electron-withdrawing substituents that increase its acidity.

-

Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. An excess (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

-

Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is crucial for dissolving the reagents and facilitating the reaction. Ensure your solvent is anhydrous, as water can quench the base and hinder the reaction.

-

-

-

Side Reactions: The primary side reaction to consider is the hydrolysis of the methyl 2-bromoalkanoate.

-

Troubleshooting:

-

Anhydrous Conditions: As mentioned, ensure all your reagents and solvents are dry.

-

Reaction Temperature: Running the reaction at an elevated temperature (e.g., 60-80 °C) can increase the rate of the desired O-alkylation. However, excessively high temperatures can promote side reactions. Monitor the reaction by TLC to find the optimal temperature.

-

-

-

Purity of Starting Materials: Impurities in the 2-nitrophenol or the bromoester can interfere with the reaction.

-

Troubleshooting:

-

Purification: Purify your starting materials by recrystallization or column chromatography if necessary. Verify their purity by NMR or melting point analysis.

-

-

A2: The reductive cyclization step is critical for forming the benzoxazinone ring. Incomplete reactions and the formation of byproducts are common challenges.

-

Inefficient Reduction of the Nitro Group: The choice of reducing agent and catalyst is paramount.

-

Troubleshooting:

-

Catalyst and Reducing Agent: A common and effective system is palladium on carbon (Pd/C) with hydrogen gas (H₂). Ensure your catalyst is active; an older or improperly stored catalyst may have reduced efficacy. Other reducing agents like tin(II) chloride (SnCl₂) in ethanol or iron powder (Fe) in acetic acid can also be effective.[5]

-

Reaction Conditions: For catalytic hydrogenation, ensure a proper hydrogen atmosphere (balloon or Parr shaker) and efficient stirring to maximize contact between the substrate, catalyst, and hydrogen. The reaction is often run at room temperature and atmospheric pressure, but gentle heating may be required for less reactive substrates.

-

-

-

Formation of Side Products: Incomplete cyclization can lead to the formation of the corresponding aminophenol as a stable intermediate. Other potential side reactions include over-reduction of the ester group.

-

Troubleshooting:

-

Monitoring the Reaction: Closely monitor the reaction by TLC. The disappearance of the starting material and the appearance of the desired product should be tracked.

-

Purification: If side products are formed, column chromatography is typically effective for purification. A gradient of ethyl acetate in hexanes is a good starting point for elution.[6]

-

-

A3: N-acetylation is a common modification to explore SAR.[4] Sluggish reactions and difficult workups can often be overcome with optimized conditions.

-

Reagent and Catalyst Choice: Acetic anhydride is the standard reagent for this transformation. The reaction can be catalyzed by a base or run under neat conditions.

-

Troubleshooting:

-

Catalysis: Adding a catalytic amount of a base like triethylamine or pyridine can accelerate the reaction.

-

Reaction Conditions: Heating the reaction mixture (e.g., in a sealed tube or under reflux) can significantly increase the reaction rate. Running the reaction neat (without solvent) in an excess of acetic anhydride is also a common and effective method.

-

-

-

Workup and Purification: The workup often involves quenching the excess acetic anhydride.

-

Troubleshooting:

-

Quenching: Carefully add water or a saturated solution of sodium bicarbonate to the reaction mixture to quench the excess acetic anhydride. Be cautious as this can be an exothermic reaction.

-

Purification: The N-acetylated product is typically a solid and can often be purified by recrystallization from a suitable solvent like ethanol. If impurities persist, column chromatography may be necessary.

-

-

A4: The directing effects of the substituents on the benzoxazinone ring will determine the position of bromination. The amide nitrogen is an activating ortho-, para-director, while the ether oxygen is also an activating ortho-, para-director. The carbonyl group is a deactivating meta-director. The interplay of these effects can lead to mixtures.

-

Controlling Regioselectivity: The reaction conditions can influence the regioselectivity of the bromination.

-

Troubleshooting:

-

Solvent Effects: The choice of solvent can impact the position of bromination. For example, using bromine in glacial acetic acid has been reported to favor bromination at the 6-position, while bromine in chloroform may favor the 7-position.[7][8]

-

Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

-

Protecting Groups: If achieving the desired regioselectivity is challenging, consider using a protecting group strategy to block more reactive positions.

-

-

Part 2: Biological Activity and Assay Troubleshooting

A5: The MTT assay is a reliable method for assessing cell viability, but several factors can lead to inconsistent results.[9][10]

-

Cell Seeding and Growth:

-

Troubleshooting:

-

Consistent Cell Number: Ensure you are seeding the same number of cells in each well. Use a cell counter for accuracy.

-

Even Cell Distribution: After seeding, gently rock the plate to ensure an even distribution of cells. An uneven distribution will lead to variability in the final absorbance readings.

-

Logarithmic Growth Phase: Always use cells that are in the logarithmic phase of growth for your experiments.

-

-

-

Compound Solubility and Concentration:

-

Troubleshooting:

-